molecular formula C12H10N2O4 B2847024 3-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 921447-27-0

3-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2847024
CAS No.: 921447-27-0
M. Wt: 246.222
InChI Key: BMQNQNPCAVSGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole ring substituted with a methyl group and an amino group attached to a benzoic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamine and benzoic acid.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with halogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of an enzyme or receptor, leading to a biological response.

Comparison with Similar Compounds

  • 2-Methoxy-1-methyl-3-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1H-benzo[f]indole-4,9-dione: This compound has a similar structure but includes a methoxy group.

  • MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate): Used as a spin label in NMR studies, it has a tetramethyl group and a sulfonothioate moiety.

Properties

IUPAC Name

3-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-3-7(5-8)12(17)18/h2-6,13H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQNQNPCAVSGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.